2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole
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Overview
Description
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Pyrrolidine Moiety: This step involves the reaction of the indole core with pyrrolidine derivatives under specific conditions.
Attachment of the Pyridazinyl Group:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Medicine: It can be investigated for its potential as a drug candidate, targeting specific biological pathways and receptors.
Mechanism of Action
The mechanism of action of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing biological processes. The pyrrolidine and pyridazinyl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole include other indole derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1H-indol-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-7-17(21-20-12)24-14-8-9-22(11-14)18(23)16-10-13-4-2-3-5-15(13)19-16/h2-7,10,14,19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMXZUNKILKSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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